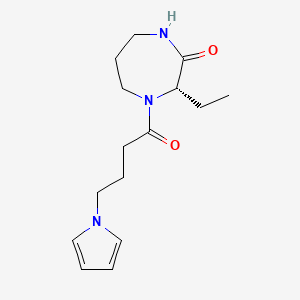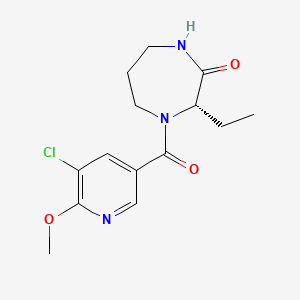![molecular formula C16H19FN2O3 B7349512 (2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide](/img/structure/B7349512.png)
(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide, also known as FOXY-5, is a synthetic compound that has been developed for its potential use in scientific research. FOXY-5 has been shown to have promising applications in the field of cancer research due to its ability to inhibit tumor growth and metastasis.
Mecanismo De Acción
(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is involved in the regulation of cell migration and invasion. By inhibiting FAK, this compound prevents cancer cells from spreading to other parts of the body and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting cell migration and invasion, this compound also reduces the expression of genes that are involved in cancer cell survival and growth. This compound has also been shown to reduce the expression of proteins that are involved in angiogenesis, or the formation of new blood vessels that feed tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide is that it has been shown to be effective in inhibiting tumor growth and metastasis in a number of different types of cancer cells. However, this compound is a relatively new compound and its long-term effects on cancer cells and normal cells are not yet fully understood. Additionally, this compound is a synthetic compound and its production can be expensive and time-consuming.
Direcciones Futuras
There are a number of future directions for research on (2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide. One area of research is to investigate the long-term effects of this compound on cancer cells and normal cells. Another area of research is to explore the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers may investigate the use of this compound in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
Conclusion
This compound is a synthetic compound that has shown promise in the field of cancer research. Its ability to inhibit tumor growth and metastasis makes it a potential candidate for use in cancer treatment. However, further research is needed to fully understand its long-term effects and potential applications in the treatment of other diseases.
Métodos De Síntesis
(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The synthesis method is complex and requires specialized knowledge and equipment. The exact details of the synthesis method are proprietary and have not been disclosed by the manufacturer.
Aplicaciones Científicas De Investigación
(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide has been extensively studied for its potential use in cancer research. In vitro studies have shown that this compound inhibits the migration and invasion of cancer cells, which are key processes in tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-10-6-13(18-14(20)7-10)15(21)19-16(8-22-9-16)11-4-2-3-5-12(11)17/h2-5,10,13H,6-9H2,1H3,(H,18,20)(H,19,21)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABBJKSAZAWRKU-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=O)C1)C(=O)NC2(COC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC(=O)C1)C(=O)NC2(COC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)


![3-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2H-isoquinolin-1-one](/img/structure/B7349458.png)
![3-[(2S)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one](/img/structure/B7349468.png)

![(2S)-N-[3-(2,6-difluorophenyl)oxetan-3-yl]-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide](/img/structure/B7349486.png)
![(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B7349492.png)
![(3S)-4-[3-(3-ethoxyphenyl)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349498.png)
![(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7349505.png)
![(2R,3R)-2-(1-ethylimidazol-2-yl)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349520.png)
![5-tert-butyl-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B7349544.png)
![N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7349555.png)